C.I.Reactive Red 227
Description
Historical Development and Significance of Reactive Azo Dyes in Industrial Processes
The journey of synthetic dyes began in 1856 with William Henry Perkin's discovery of Mauveine, but the era of azo dyes, which now constitute over 50% of commercial dyes, started with Johann Peter Griess's work on diazotization reactions in 1858. britannica.comcolorfuldyes.com This led to the synthesis of the first azo dye, Aniline Yellow, in 1861. colorfuldyes.com Early azo dyes, known as direct dyes, could be applied to cotton from a solution, with Congo Red (discovered in 1884) being the first of its kind. britannica.com However, these dyes often had limitations in terms of their bond strength and fastness. ontosight.ai
A significant breakthrough came with the development of reactive dyes. While isolated investigations into fiber-reactive chemistry occurred as early as the 1880s, the first commercially successful reactive dyes for cellulose (B213188), the Procion dyes, were launched by Imperial Chemical Industries (ICI) in 1956. textiletoday.com.bd These dyes were revolutionary because they were designed to form a covalent bond with the fiber, providing exceptional colorfastness. evitachem.comtextiletoday.com.bd The initial Procion range utilized a dichlorotriazine reactive group and included monoazo systems for bright red and yellow shades. britannica.comresearchgate.net
Throughout the latter half of the 20th century, developments continued with the introduction of various reactive groups by different manufacturers, such as the vinyl sulfone-based Remazol dyes by Hoechst in 1958. britannica.comcolorfuldyes.com A major advancement in the 1970s was the creation of bifunctional reactive dyes, which contain two reactive groups per molecule. textiletoday.com.bd This innovation significantly increased the fixation efficiency, from a typical 60% for single-group dyes to over 80%, leading to reduced dye hydrolysis and less effluent contamination. textiletoday.com.bd The expanded color range and suitability for both exhaust and continuous dyeing methods solidified the dominance of reactive azo dyes in the textile industry, offering high productivity and performance. textiletoday.com.bd
Academic Perspectives on C.I. Reactive Red 227's Structural Classification within Reactive Dyes
From an academic standpoint, C.I. Reactive Red 227 is classified as a monoazo reactive dye. worlddyevariety.com Its complex molecular structure is engineered for high performance in dyeing processes. The key structural components are:
Chromophore : The color of the dye is derived from the monoazo group (-N=N-) which connects two aromatic naphthalene-based structures. This azo linkage is central to the dye's light-absorbing properties. evitachem.comworlddyevariety.com
Reactive Group : It contains a monochlorotriazine (MCT) ring. This group is the site of reaction, where the chlorine atom is displaced by a nucleophilic group (typically a hydroxyl group) on the cellulose fiber, forming a stable ether covalent bond. britannica.com
Bridging Group : A sulfonyl ethylamine (B1201723) group links the reactive triazine ring to the chromophore. nih.gov
Solubilizing Groups : The structure includes multiple sulfonate (-SO₃⁻) and a sulfate (B86663) (-OSO₃⁻) group. These anionic groups impart high water solubility, which is essential for its application in aqueous dye baths. evitachem.com
The synthesis of C.I. Reactive Red 227 involves a multi-step process, starting with the diazotization of an aminobenzenesulfonic acid, which is then coupled with an amino-hydroxynaphthalene disulfonic acid. worlddyevariety.com This intermediate is subsequently condensed with 2,4,6-trichloro-1,3,5-triazine and then further reacted to incorporate the final reactive moiety. worlddyevariety.com
Table 1: Chemical and Physical Properties of C.I. Reactive Red 227
| Property | Value |
| IUPAC Name | tetrasodium;5-[[4-chloro-6-[4-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
| CAS Number | 23354-53-2 |
| Molecular Formula | C₂₇H₁₈ClN₇Na₄O₁₆S₅ |
| Molecular Weight | 984.21 g/mol |
| Appearance | Dark red powder |
| Classification | Monoazo Reactive Dye |
| Solubility | Soluble in water |
Scope and Research Imperatives for C.I. Reactive Red 227
Current and future research on C.I. Reactive Red 227 is driven by two main imperatives: its potential application in advanced materials and the urgent need to address its environmental impact.
In the realm of advanced materials, the inherent properties of reactive dyes like C.I. Reactive Red 227 are being explored beyond textiles. Research has investigated their use in inkjet printing inks for paper and textiles, where the dye's reactivity and solubility are advantageous. google.com Furthermore, the chromophoric system of azo dyes has led to investigations into their potential use in niche applications such as solar cells and optical data discs. britannica.com
The environmental context of C.I. Reactive Red 227 presents a significant research challenge. Azo dyes are frequently found as pollutants in textile industry wastewater. nih.gov Due to their complex structure and stability, they are often resistant to conventional wastewater treatment methods. eeer.org A key issue is that under anaerobic conditions, the azo bond can be reductively cleaved to form aromatic amines, which are potentially carcinogenic. Research is therefore heavily focused on effective degradation and detoxification methods. Advanced Oxidation Processes (AOPs), such as UV/chlorine, UV/H₂O₂, and gamma radiation, have been studied for their ability to break down the dye molecule. nih.govsciengine.comicm.edu.pleeer.org These processes generate highly reactive radicals, like hydroxyl radicals (HO•), which can mineralize the dye into simpler, less harmful compounds like CO₂ and water. icm.edu.pl Studies show that AOPs can effectively remove the color and reduce the toxicity of water contaminated with reactive dyes. eeer.orgnih.gov The ongoing research imperative is to develop more efficient, scalable, and economically viable technologies for treating dye-laden effluents to mitigate their environmental harm. researchgate.net
Table 2: Summary of Research Findings on the Degradation of Reactive Azo Dyes
| Degradation Method | Key Findings |
| Advanced Oxidation (UV/Chlorine) | Significantly higher removal rates of C.I. Reactive Red 2 compared to UV or chlorination alone. nih.gov Radicals, especially OH•, are crucial for the degradation process. nih.gov An optimal pH of 7 was found to enhance the removal of Reactive Red-2. eeer.org |
| Microbial Degradation | Certain bacteria, such as Brevibacterium sp. and Pseudomonas spp., have demonstrated the ability to decolorize and degrade C.I. Reactive Red 227. |
| Gamma Radiation | In the presence of an oxidant like H₂O₂, gamma radiation can effectively break down the chromophoric group and mineralize the dye structure into simpler fragments. icm.edu.pl |
| Aquatic Toxicity | Reactive azo dyes, including C.I. Reactive Red 227, can be harmful to aquatic organisms such as Daphnia magna. The degradation byproducts can also be toxic. |
Sources: nih.govicm.edu.pleeer.org
Structure
2D Structure
Properties
IUPAC Name |
tetrasodium;5-[[4-chloro-6-[4-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN7O16S5.4Na/c28-25-31-26(29-15-5-7-16(8-6-15)52(37,38)10-9-51-56(48,49)50)33-27(32-25)30-19-13-17(53(39,40)41)11-14-12-21(55(45,46)47)23(24(36)22(14)19)35-34-18-3-1-2-4-20(18)54(42,43)44;;;;/h1-8,11-13,36H,9-10H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGWIBHAZTZHMR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)O)Cl)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN7Na4O16S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23354-53-2 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Reaction Pathway Elucidation of C.i. Reactive Red 227
Core Synthetic Strategies and Intermediate Reactions of C.I. Reactive Red 227
The general manufacturing pathway involves the diazotization of 2-Aminobenzenesulfonic acid (orthanilic acid), which is then coupled under alkaline conditions with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid). This is followed by two condensation reactions: one with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) and another with 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate (B86663).
The initial phase of the synthesis focuses on creating the chromophore, the part of the molecule responsible for its color. This is achieved through a two-step diazotization and azo coupling sequence.
Diazotization: The process begins with the diazotization of an aromatic primary amine, specifically 2-Aminobenzenesulfonic acid. This reaction is typically carried out in an aqueous medium at low temperatures, generally between 0-5 °C. Sodium nitrite (B80452) (NaNO₂) is added to an acidic solution (commonly using hydrochloric acid) of the amine. The low temperature is critical to prevent the decomposition of the highly reactive diazonium salt intermediate that is formed.
Azo Coupling: The resulting diazonium salt of 2-Aminobenzenesulfonic acid is then reacted with a coupling component, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), which is a naphthol derivative. This electrophilic aromatic substitution reaction is known as azo coupling. The pH of the reaction medium is a crucial parameter; it must be carefully controlled to be mildly acidic to neutral (typically pH 5-6) to facilitate the coupling at the desired position on the H-acid molecule, ortho to the hydroxyl group. This reaction yields a stable monoazo dye intermediate.
To incorporate the first reactive group, the monoazo dye intermediate undergoes a condensation reaction with a triazine derivative, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The reactivity of the three chlorine atoms on the triazine ring is temperature-dependent, allowing for a stepwise and controlled reaction.
The first condensation involves reacting the amino group of the H-acid portion of the monoazo dye with one of the chlorine atoms on the cyanuric chloride. This nucleophilic aromatic substitution reaction is typically performed at a low temperature, around 0-5 °C, and a pH of approximately 6.5-7.0. The pH is maintained by adding an acid-binding agent, such as sodium carbonate, to neutralize the hydrochloric acid that is liberated during the reaction. This step results in the formation of a dichlorotriazinyl-substituted azo dye.
The final step in the synthesis is the incorporation of the second reactive group, the vinyl sulfone moiety. This is achieved through a second condensation reaction. The dichlorotriazinyl intermediate is reacted with an aminophenyl sulfone derivative, typically 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate.
This second condensation reaction targets one of the two remaining chlorine atoms on the triazine ring. The reaction requires a higher temperature than the first condensation, generally in the range of 30-40 °C, to proceed at a reasonable rate. The pH is again maintained in the neutral range (6.5-7.0). The product of this reaction is the final C.I. Reactive Red 227 dye, which now possesses both a monochlorotriazine and a protected vinyl sulfone (sulfatoethylsulfone) reactive group. Under alkaline dyeing conditions, the sulfatoethylsulfone group eliminates sulfuric acid to form the highly reactive vinyl sulfone group.
Process Optimization for C.I. Reactive Red 227 Synthesis
The efficiency, yield, and purity of the final C.I. Reactive Red 227 product are highly dependent on the precise control of various reaction parameters throughout the multi-step synthesis. Optimization of these parameters is crucial for an economically viable and environmentally responsible manufacturing process.
The yield and purity of the dye are directly influenced by temperature, pH, reaction time, and the stoichiometry of the reactants at each stage of the synthesis.
Temperature: Low temperatures (0-5 °C) are essential during the diazotization and the first condensation with cyanuric chloride to minimize the decomposition of unstable intermediates and prevent unwanted side reactions. Subsequent condensation steps require progressively higher temperatures to overcome the decreased reactivity of the triazine ring as chlorine atoms are substituted. Precise temperature control is paramount for maximizing the yield of the desired product at each step.
pH: The pH must be rigorously controlled throughout the synthesis. An acidic pH is required for diazotization, while the azo coupling step needs a specific, typically mildly acidic to neutral, pH to ensure the correct isomeric product. The condensation reactions require a neutral pH (around 6.0-7.0) to facilitate the nucleophilic substitution while neutralizing the liberated HCl, which would otherwise protonate the amino groups and halt the reaction.
The following tables, based on typical conditions for the synthesis of similar hetero-bifunctional reactive dyes, illustrate the impact of these parameters.
Table 1: Influence of Temperature on Key Reaction Stages
| Reaction Stage | Typical Temperature (°C) | Effect on Yield and Purity |
|---|---|---|
| Diazotization | 0 - 5 | Maximizes stability of the diazonium salt, leading to higher yield and purity in the subsequent coupling step. Higher temperatures cause decomposition. |
| First Condensation (with Cyanuric Chloride) | 0 - 5 | Ensures monosubstitution of cyanuric chloride. Higher temperatures can lead to disubstitution and other side reactions, reducing purity. |
| Second Condensation (with Vinyl Sulfone Precursor) | 30 - 40 | Provides sufficient energy for the second chlorine substitution. Lower temperatures result in very slow reaction rates and incomplete conversion. |
Table 2: Influence of pH on Key Reaction Stages
| Reaction Stage | Typical pH Range | Effect on Yield and Purity |
|---|---|---|
| Azo Coupling | 5.0 - 6.0 | Directs the coupling to the desired position on the H-acid, maximizing the yield of the correct isomer. Incorrect pH leads to isomer impurities. |
| First Condensation | 6.5 - 7.0 | Neutralizes liberated HCl without causing significant hydrolysis of the cyanuric chloride, ensuring high condensation yield. |
| Second Condensation | 6.5 - 7.0 | Maintains the reactivity of the amine nucleophile and prevents hydrolysis of the monochlorotriazine group, leading to higher purity. |
A primary challenge in the synthesis of reactive dyes is minimizing the formation of by-products, which can affect the final shade, reduce the fixation efficiency, and complicate the purification process.
The most significant side reaction is the hydrolysis of the reactive groups. The chlorine atom on the triazine ring and the sulfatoethylsulfone group can react with water, especially under non-optimal pH conditions and at elevated temperatures. This hydrolysis deactivates the reactive group, rendering the dye molecule unable to form a covalent bond with the fiber. This not only reduces the yield of effective dye but also increases the effluent load during the dyeing process.
Control strategies are centered on:
Strict Temperature and pH Monitoring: As detailed above, maintaining the optimal temperature and pH for each reaction step is the primary method to suppress hydrolysis and other side reactions.
Control of Reaction Time: Allowing sufficient time for each reaction to reach completion is necessary to maximize the yield of the desired intermediate and minimize the presence of unreacted starting materials in the subsequent steps.
Purification of Intermediates: While one-pot synthesis methods are often preferred for efficiency, in some processes, intermediates may be isolated and purified (e.g., by salting out) to remove impurities that could interfere with subsequent reactions or contaminate the final product.
Stoichiometric Control: Careful control of the molar ratios of reactants ensures that reactions proceed as intended, avoiding by-products resulting from, for example, the double substitution of cyanuric chloride in the first condensation step.
By carefully managing these parameters, manufacturers can optimize the synthesis of C.I. Reactive Red 227 to achieve a high yield of a pure, effective dye.
Advanced Spectroscopic Characterization and Structural Analysis of C.i. Reactive Red 227
Spectroscopic Techniques for Characterizing C.I. Reactive Red 227 and its Derivatives
Spectroscopy is a fundamental tool for probing the chemical structure and properties of C.I. Reactive Red 227. Techniques such as UV-Visible spectrophotometry and vibrational spectroscopy (FTIR and Raman) offer non-destructive and highly informative analysis.
UV-Visible spectrophotometry is a primary technique for the quantitative analysis and characterization of C.I. Reactive Red 227. This method measures the absorption of ultraviolet and visible light by the dye molecule, which is directly related to its electronic transitions. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelength of maximum absorbance (λmax), a key characteristic of the dye. worldwidejournals.com
The λmax of a reactive azo dye is influenced by its chemical structure, particularly the conjugated system of aromatic rings and azo groups (–N=N–), which act as chromophores. worldwidejournals.com For instance, a study on various reactive azo dyes demonstrated that the λmax is dependent on the specific coupling components used in the dye's synthesis. ajol.infoajol.info In the case of C.I. Reactive Red 227, the presence of its complex aromatic structure with azo linkages results in strong absorption in the visible region, giving it its characteristic red color. worldwidejournals.com The analysis of absorption spectra can also provide information about the presence of both the chromophoric azo bonds, responsible for the peaks in the visible region, and the aryl and naphthalene-like moieties, which contribute to absorption in the UV range. worldwidejournals.com
Table 1: UV-Visible Spectral Data for Related Reactive Dyes
| Dye Name | λmax (nm) | Reference |
| Red-5B | 512 | worldwidejournals.com |
| Orange-3R | 492 | worldwidejournals.com |
| Yellow-GR | 415 | worldwidejournals.com |
| Black-B | 597 | worldwidejournals.com |
| Turquoise Blue-G | 661 | worldwidejournals.com |
| Blue-3R | 666 | worldwidejournals.com |
| C.I. Reactive Red 228 | 510 | ncsu.edu |
This table presents λmax values for various reactive azo dyes to illustrate the range of absorption maxima in this class of compounds. The specific λmax for C.I. Reactive Red 227 can vary slightly depending on the solvent and pH.
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of C.I. Reactive Red 227. These techniques are complementary, as they are based on different physical principles: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light. renishaw.com
FTIR Spectroscopy is particularly effective for identifying the various functional groups present in the C.I. Reactive Red 227 molecule. The FTIR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different bonds. For reactive azo dyes in general, characteristic bands can be observed for:
-OH and –NH stretching vibrations: Typically found in the range of 3400 - 3309 cm⁻¹. ajol.infoajol.info
-C=O stretching vibration: A strong band often appears between 1643 - 1604 cm⁻¹. ajol.infoajol.info
-N=N- (azo) stretching vibration: This band is characteristic of azo dyes and occurs in the region of 1458 - 1411 cm⁻¹. ajol.infoajol.info
-C-N stretching vibration: Observed in the range of 1382 - 1049 cm⁻¹. ajol.infoajol.info
-S=O stretching vibration: Indicative of the sulfonate groups, appearing around 1141 - 1010 cm⁻¹. ajol.infoajol.info
-C-Cl stretching vibration: Found in the region of 925 - 56 cm⁻¹. ajol.infoajol.info
In a study involving the biodecolorization of Reactive Red 22, the disappearance of the –N=N– stretch in the FTIR spectrum of the degraded sample confirmed the breakdown of the azo bond. neptjournal.com
Table 2: General FTIR Peak Assignments for Functional Groups in Reactive Azo Dyes
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| -OH, -NH | Stretching | 3400 - 3309 | ajol.infoajol.info |
| -C=O | Stretching | 1643 - 1604 | ajol.infoajol.info |
| -N=N- (azo) | Stretching | 1458 - 1411 | ajol.infoajol.info |
| -C-N | Stretching | 1382 - 1049 | ajol.infoajol.info |
| -S=O (sulfonate) | Stretching | 1141 - 1010 | ajol.infoajol.info |
| -C-Cl | Stretching | 925 - 56 | ajol.infoajol.info |
This table provides a general guide to the interpretation of FTIR spectra of reactive azo dyes. The exact positions of the peaks for C.I. Reactive Red 227 can be influenced by its specific molecular environment.
Chromatographic and Electrophoretic Approaches for C.I. Reactive Red 227 Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of C.I. Reactive Red 227 and its related compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for the analysis of reactive dyes. mdpi.com It allows for the separation of the parent dye from its hydrolysis products, isomers, and other impurities. researchgate.net The separation is typically performed on a reversed-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov
In a study on the biodecolorization of Reactive Red 22, HPLC analysis of the initial dye sample showed a single peak with a specific retention time. neptjournal.com Following degradation, the chromatogram displayed multiple new peaks at different retention times, confirming the breakdown of the original dye into several metabolites. neptjournal.com The retention time is a critical parameter for the identification of a compound under specific chromatographic conditions. omicsonline.org
For the quantitative analysis of dyes, a calibration curve is typically constructed by plotting the peak area against the concentration of standard solutions. najah.edu HPLC can be coupled with various detectors, such as a photodiode array (PDA) detector, which provides spectral information for each separated component, or a mass spectrometer (MS) for definitive structural identification. mdpi.comnih.gov
Table 3: Example of HPLC Conditions for Reactive Dye Analysis
| Parameter | Condition | Reference |
| Column | ProntoSIL 120–5 C18 AQ | nih.gov |
| Mobile Phase A | water + 1.0% formic acid | nih.gov |
| Mobile Phase B | acetonitrile + 1.0% formic acid | nih.gov |
| Flow Rate | 0.25 mL/min | nih.gov |
| Detection | ESI-MS/MS | nih.gov |
This table illustrates a set of HPLC conditions used for the analysis of reactive dyes. The optimal conditions for C.I. Reactive Red 227 may vary depending on the specific analytical goal.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of reactive dyes. uad.ac.idmerckmillipore.com It is widely used for monitoring the progress of reactions, identifying compounds in a mixture, and assessing the purity of a sample. umass.edu In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a solvent (mobile phase) is allowed to move up the plate by capillary action. umass.edulibretexts.org
Different components in the sample mixture travel at different rates, resulting in their separation into distinct spots. libretexts.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. libretexts.org
TLC is a valuable tool in forensic science for the comparison of fiber dyes. ojp.gov The technique can provide information about the number of components in a dye mixture, their colors, and their relative concentrations. ojp.gov For colorless compounds, visualization can be achieved using methods such as UV light, where fluorescent compounds become visible. libretexts.org The combination of TLC with other analytical techniques, such as Raman spectroscopy, can provide more detailed chemical information for the identification of dyes. ojp.gov
Mechanisms of Interaction and Reactivity of C.i. Reactive Red 227 with Substrates and Environments
Covalent Bonding Mechanisms of C.I. Reactive Red 227 with Cellulosic Fibers
The defining characteristic of reactive dyes like C.I. Reactive Red 227 is their capacity to chemically bond with the substrate. evitachem.com This covalent linkage is the basis for the dye's durability on fabrics such as cotton. The reaction primarily involves the hydroxyl groups present in cellulose (B213188), the main component of cotton fibers. evitachem.com
The fundamental mechanism of C.I. Reactive Red 227 bonding with cellulosic fibers is a nucleophilic attack. evitachem.com Under alkaline conditions, the hydroxyl groups (-OH) on the cellulose polymer are deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻). whiterose.ac.uk These anions then attack electrophilic sites on the dye molecule. evitachem.com C.I. Reactive Red 227, being a vinyl sulfone dye, possesses a reactive group that becomes an activated double bond under alkaline conditions. researchgate.net The nucleophilic cellulosate anion attacks the β-carbon of the vinyl sulfone group in a Michael addition reaction, leading to the formation of a stable ether bond that covalently links the dye to the fiber. researchgate.net This process ensures excellent wash fastness because the dye becomes an integral part of the fiber's molecular structure. evitachem.com
In aqueous dyeing environments, a competing reaction to the dye-fiber fixation is the hydrolysis of the reactive dye. evitachem.combritannica.com The same reactive groups on the dye molecule that are intended to react with the cellulosic fibers can also react with water molecules (H₂O) or, more specifically, hydroxide (B78521) ions (OH⁻) present in the alkaline dyebath. britannica.com This reaction results in the formation of a hydrolyzed, non-reactive form of the dye. This hydrolyzed dye is no longer capable of forming a covalent bond with the fiber. whiterose.ac.uk
The extent of hydrolysis has significant implications for the dyeing process. It reduces the efficiency of the dyeing, as a portion of the dye is rendered inactive. britannica.com The fixation level, which is the percentage of dye that successfully bonds with the fabric, can vary significantly, often ranging from 60% to 90%. britannica.com The hydrolyzed dye remains in the dyebath effluent, contributing to water pollution. To maximize the dye-fiber reaction and minimize hydrolysis, dyeing parameters such as pH, temperature, and dyeing time must be carefully controlled. evitachem.com C.I. Reactive Red 227 is a bifunctional reactive dye, meaning it has two reactive groups, which can increase the probability of fixation to the fiber. britannica.com
Adsorption Phenomena and Mechanisms of C.I. Reactive Red 227
Before the covalent bond formation can occur, the dye molecules must first move from the dyebath to the surface of the fiber and then diffuse into the fiber structure. This initial uptake is governed by adsorption phenomena. Similarly, the removal of residual dye from wastewater often relies on adsorption onto various materials. The mechanisms of adsorption can be broadly categorized as physical and chemical.
Physical adsorption, or physisorption, involves weaker intermolecular forces. These mechanisms are crucial for the initial attraction of the dye to an adsorbent surface.
Pore Filling: For porous adsorbents like activated carbon or certain biochars, the dye molecules can be physically trapped within the pore structure of the material. ksu.edu.samdpi.com The effectiveness of this mechanism is highly dependent on the pore size of the adsorbent and the molecular size of the dye. mdpi.com
Hydrogen Bonding: The structure of C.I. Reactive Red 227 contains groups capable of forming hydrogen bonds. ksu.edu.sa These bonds can form between the dye molecules and suitable functional groups on the surface of an adsorbent. ksu.edu.sa
Chemical adsorption, or chemisorption, involves stronger forces and often the formation of chemical bonds, leading to a more robust attachment of the dye to the adsorbent.
Electrostatic Interactions: C.I. Reactive Red 227 is an anionic dye, carrying a negative charge due to its sulfonate groups. evitachem.com The surface charge of an adsorbent, which is often pH-dependent, plays a critical role. mdpi.comarabjchem.org In acidic solutions, the surface of many adsorbents becomes positively charged, leading to strong electrostatic attraction with the anionic dye molecules. arabjchem.orgcdmf.org.br Conversely, at higher pH, the surface may become negatively charged, causing repulsion. cdmf.org.br
Ion Exchange: This mechanism involves the exchange of ions between the adsorbent and the dye solution. researchgate.netresearchgate.net For example, anionic dye molecules can be exchanged for other anions present on the surface of the adsorbent. ksu.edu.sa
Surface Complexation: This involves the formation of coordination complexes between the dye molecules and functional groups on the adsorbent's surface. researchgate.netresearchgate.net For instance, metal oxides on an adsorbent surface can form complexes with the dye.
π–π Interactions: The aromatic rings present in the structure of C.I. Reactive Red 227 can interact with the π-electron systems of adsorbents like graphene or activated carbon. ksu.edu.sacdmf.org.br These π–π stacking interactions can be a significant driving force for adsorption, especially for dyes with multiple aromatic rings. cdmf.org.br
To quantify and understand the adsorption process of C.I. Reactive Red 227, researchers employ kinetic and isotherm models.
Adsorption Kinetics: Kinetic models describe the rate at which the dye is removed from the solution and adsorbed onto the adsorbent. Common models include:
Pseudo-first-order model: This model assumes that the rate of adsorption is proportional to the number of available adsorption sites. jocpr.comneptjournal.com
Pseudo-second-order model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. jocpr.comneptjournal.comacademicjournals.org Many studies on reactive dye adsorption have found that the pseudo-second-order model provides the best fit for the experimental data. jocpr.comacademicjournals.org
Intra-particle diffusion model: This model is used to identify the diffusion mechanism and rate-controlling steps. jocpr.comneptjournal.com
Adsorption Isotherms: Isotherm models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the adsorbent at a constant temperature. mocedes.org Key models include:
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. neptjournal.commocedes.org
Freundlich Isotherm: This model is empirical and describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. neptjournal.comacademicjournals.org
Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on adsorption and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. neptjournal.commocedes.org
The choice of the best-fitting model provides insights into the nature of the adsorption process, such as whether it is monolayer or multilayer, and the surface properties of the adsorbent. mocedes.org
Table of Adsorption Model Parameters for Reactive Dyes
Below is an example table illustrating typical parameters obtained from fitting kinetic and isotherm models to the adsorption of reactive dyes. Note that these are representative values and can vary significantly depending on the specific adsorbent, dye, and experimental conditions.
| Adsorption Model | Parameter | Typical Value/Range | Significance |
| Kinetics | |||
| Pseudo-second-order | qₑ (mg/g) | 50 - 500 | Equilibrium adsorption capacity |
| k₂ (g/mg·min) | 0.001 - 0.1 | Rate constant of pseudo-second-order adsorption | |
| Isotherms | |||
| Langmuir | qₘ (mg/g) | 50 - 600 | Maximum monolayer adsorption capacity |
| Kₗ (L/mg) | 0.01 - 0.5 | Langmuir constant related to the energy of adsorption | |
| Freundlich | K₣ ((mg/g)(L/mg)¹/ⁿ) | 1 - 50 | Freundlich constant related to adsorption capacity |
| n | 1 - 10 | Freundlich constant related to adsorption intensity |
This table is a generalized representation based on typical findings in dye adsorption studies. jocpr.comneptjournal.comacademicjournals.orgmocedes.org
Environmental Transformation and Remediation Technologies for C.i. Reactive Red 227
Advanced Oxidation Processes (AOPs) for C.I. Reactive Red 227 Degradation
Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques designed to eliminate organic compounds from water and wastewater. ijcce.ac.ir These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants, including C.I. Reactive Red 227. ijcce.ac.ir
Ozonation Mechanisms of C.I. Reactive Red 227 (Direct Molecular and Hydroxyl Radical Pathways)
Ozonation is an effective method for the decolorization of C.I. Reactive Red 2. nih.govcapes.gov.br The degradation of azo dyes like C.I. Reactive Red 227 through ozonation can proceed via two primary pathways: direct molecular ozone attack and indirect reaction with hydroxyl radicals (•OH). scispace.com
The direct mechanism, which is more prevalent under acidic to neutral conditions, involves the electrophilic attack of ozone on the electron-rich sites of the dye molecule, particularly the azo bond (-N=N-), leading to its cleavage and subsequent decolorization. scispace.combioline.org.br
The indirect pathway becomes dominant at higher pH levels. scispace.com In this mechanism, ozone decomposes in water to produce highly reactive hydroxyl radicals. These radicals are non-selective and react rapidly with the dye molecule, leading to its degradation. Studies on the catalytic ozonation of C.I. Reactive Red 2 have shown that the decolorization reaction in most catalytic systems proceeds mainly through radical-type mechanisms. nih.govcapes.gov.br The decolorization rate in these systems significantly exceeds the rate of Total Organic Carbon (TOC) removal, indicating that the initial breakdown of the chromophore is rapid, while complete mineralization to CO2 and water is a slower process. nih.govcapes.gov.br
The effectiveness of ozonation can be enhanced by the presence of metallic ions, which act as catalysts. For instance, in the catalytic ozonation of C.I. Reactive Red 2, the addition of catalysts like Mn(II), Fe(II), and Fe(III) has been shown to increase the decolorization rate. nih.govcapes.gov.br
Table 1: Comparison of Ozonation Pathways for Azo Dye Degradation
| Feature | Direct Molecular Ozonation | Indirect Hydroxyl Radical Pathway |
| Primary Oxidant | Ozone (O₃) | Hydroxyl Radical (•OH) |
| Optimal pH | Acidic to Neutral | Alkaline |
| Reaction Selectivity | More selective, attacks specific functional groups | Non-selective, attacks a wide range of organic compounds |
| Reaction Rate | Generally slower than radical pathway | Very fast |
| Mechanism | Electrophilic attack on electron-rich sites | Hydrogen abstraction or addition to double bonds |
This table provides a generalized comparison of the two main ozonation pathways.
Photocatalytic Degradation Pathways of C.I. Reactive Red 227 under UV-Visible Light
Photocatalytic degradation is a promising AOP for the removal of azo dyes like C.I. Reactive Red 227 from aqueous solutions. researchgate.netsci-hub.se This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with UV or visible light, generates reactive oxygen species (ROS) that degrade the dye molecules. researchgate.netsci-hub.seacademie-sciences.fr
The fundamental mechanism involves the excitation of the photocatalyst by light with energy greater than its band gap, leading to the formation of electron-hole pairs (e⁻/h⁺). sci-hub.se The photogenerated holes (h⁺) are powerful oxidizing agents and can directly oxidize the dye molecules adsorbed on the catalyst surface. Alternatively, they can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), which are the primary species responsible for the degradation of the dye. doi.orgresearchgate.net The electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further contribute to the degradation process. doi.orgresearchgate.net
For C.I. Reactive Red 227, photocatalytic degradation using ZnO thin films under UV irradiation has been demonstrated. academie-sciences.fr The degradation reaction was found to follow first-order kinetics. academie-sciences.fr Similarly, studies using TiO₂ coated on PET plastic under solar irradiation have shown effective degradation of C.I. Reactive Red 2, with nano-sized TiO₂ exhibiting higher efficiency in both color and COD removal compared to bulk TiO₂. researchgate.net The degradation of azo dyes is initiated by the cleavage of the azo bond, which is the most active site in the molecule, by either the positive hole or hydroxyl radicals. iwaponline.com This initial step leads to the decolorization of the solution, followed by the degradation of the resulting aromatic intermediates into smaller molecules, and ultimately, mineralization to CO₂, water, and inorganic ions. researchgate.netsci-hub.se
Table 2: Research Findings on Photocatalytic Degradation of C.I. Reactive Red 227 and Similar Dyes
| Catalyst | Light Source | Pollutant | Key Findings | Reference |
| ZnO thin film | UV lamp (363 nm) | Direct Red 227 | Follows first-order kinetics. | academie-sciences.fr |
| TiO₂-coated PET | Solar irradiation | C.I. Reactive Red 2 | 98% color degradation and 56% COD removal with nano-TiO₂. | researchgate.net |
| K₆SiW₁₁O₃₉Sn(II) | UV, Xenon lamp, Sunlight | C.I. Reactive Red 24 | Effective decolorization; efficiency affected by initial concentration and catalyst amount. | nih.gov |
Electrochemical Degradation Mechanisms of C.I. Reactive Red 227 in Aqueous Solutions
Electrochemical degradation is an effective method for treating wastewater containing recalcitrant organic pollutants like azo dyes. acs.orgresearchgate.net This process involves the oxidation and reduction of pollutants at the surface of electrodes. The degradation can occur through direct or indirect oxidation.
In direct electrochemical oxidation, the dye molecules are adsorbed onto the anode surface and are destroyed by the direct transfer of electrons. In indirect oxidation, reactive species such as hydroxyl radicals (•OH), active chlorine, and hydrogen peroxide are generated in the solution, which then chemically attack and degrade the dye molecules. acs.orgiwaponline.com The generation of these species is highly dependent on the anode material and the composition of the electrolyte. acs.org
The degradation of azo dyes typically begins with the cleavage of the azo bond, leading to the formation of aromatic amines and other intermediates. iwaponline.com These intermediates can be further oxidized to smaller aliphatic acids and eventually mineralized to CO₂, H₂O, and inorganic ions. researchgate.netiwaponline.com For example, in the electrochemical degradation of Methyl Orange, a similar azo dye, the process was found to involve the formation of low molecular weight compounds, chlorinated compounds, and benzene (B151609) derivatives. iwaponline.com The presence of chloride ions in the electrolyte can lead to the formation of active chlorine species (Cl₂, HOCl, ClO⁻), which are powerful oxidants and can significantly enhance the degradation process. iwaponline.com
Table 3: Key Aspects of Electrochemical Degradation of Azo Dyes
| Aspect | Description |
| Primary Mechanisms | Direct electron transfer at the anode; Indirect oxidation by electro-generated species (e.g., •OH, active chlorine). |
| Key Reactions | Cleavage of the azo bond, N-demethylation, aromatic ring opening. |
| Influencing Factors | Anode material, current density, pH, electrolyte composition. |
| Degradation Products | Aromatic amines, smaller organic acids, CO₂, H₂O, inorganic ions. |
UV/Chlorine Advanced Oxidation for C.I. Reactive Red 227 Decontamination
The UV/chlorine advanced oxidation process is an emerging and effective technology for the degradation of organic pollutants in water. iwaponline.com This process involves the photolysis of free chlorine (HOCl/OCl⁻) by UV irradiation to generate highly reactive radicals, including hydroxyl radicals (•OH) and chlorine radicals (Cl•), as well as other reactive chlorine species (RCS) like Cl₂•⁻ and ClO•. eeer.orgresearchgate.net These radicals are powerful oxidants that can effectively degrade recalcitrant organic compounds like azo dyes. eeer.org
The standard oxidation potentials of •OH and Cl• are +2.7 V and +2.4 V, respectively, which are significantly higher than that of free chlorine. eeer.org The UV/chlorine process has been shown to be more effective than chlorination alone or UV photolysis alone in degrading dyes. eeer.org The degradation of dyes in the UV/chlorine process is primarily attributed to the attack by these generated radicals. Scavenging studies have indicated that hydroxyl radicals often play the most significant role in the degradation, with chlorine radicals also making a contribution. researchgate.net
The efficiency of the UV/chlorine process is influenced by several factors, including pH, chlorine dosage, and the presence of other substances in the water. researchgate.net The process has been shown to be effective for the degradation of various dyes, and it is a promising technology for the treatment of textile wastewater. iwaponline.com
Hypochlorite-Induced Degradation Mechanisms of C.I. Reactive Red 227
Sodium hypochlorite (B82951) (NaOCl) is a strong oxidizing agent that can be used for the decolorization of azo dyes. researchgate.netoup.com The degradation of azo dyes by hypochlorite involves the chemical attack of the dye molecule by the active chlorine species, primarily hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻). jst.go.jpnih.gov
The degradation mechanism is believed to involve an initial electrophilic attack by the chloronium ion (Cl⁺) on a nitrogen atom of the hydrazone tautomer of the azo dye. researchgate.net This leads to the cleavage of the azo linkage, which is the chromophoric group responsible for the color of the dye, resulting in decolorization. researchgate.net The rate of degradation is influenced by several factors, including the pH of the solution and the molecular structure of the dye. researchgate.net The reactivity of the dye with hypochlorite can be affected by the presence of certain functional groups on the dye molecule. For example, sulfonic and carboxylic acid groups located ortho to the azo linkage can retard the rate of degradation. researchgate.net
Studies on the degradation of various azo dyes by sodium hypochlorite have shown that the reaction often follows second-order kinetics, being first order with respect to both the dye and the hypochlorite concentration. oup.com The rate of decolorization is also pH-dependent, with studies on the dye Orange II showing that the rate constant increases with increasing pH from 5.4 to 9.3, indicating that the OCl⁻ ion is the more reactive species in this pH range. jst.go.jpnih.gov
Biodegradation Pathways of C.I. Reactive Red 227
Biodegradation is an environmentally friendly and cost-effective method for the treatment of textile wastewater containing azo dyes. frontiersin.org This process utilizes the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to break down the complex dye molecules into simpler and less toxic compounds. frontiersin.org
The initial and crucial step in the biodegradation of azo dyes like C.I. Reactive Red 227 is the reductive cleavage of the azo bond (-N=N-). frontiersin.orgnih.gov This reaction is typically carried out by enzymes called azoreductases under anaerobic or microaerophilic conditions, leading to the formation of colorless aromatic amines. frontiersin.orgnih.gov While this step results in decolorization, the resulting aromatic amines can be more toxic than the parent dye. nih.gov Therefore, a subsequent aerobic degradation step is often required for the complete mineralization of these aromatic amines. frontiersin.orgnih.gov
Several microorganisms have been identified for their ability to degrade C.I. Reactive Red 227 and other reactive red dyes. For instance, Brevibacterium sp. strain VN-15 has been shown to decolorize C.I. Reactive Red 227, utilizing tyrosinase enzymes. Studies have demonstrated that Brevibacterium sp. can achieve up to 85% decolorization of C.I. Reactive Red 227 within 72 hours under aerobic conditions. Pseudomonas spp. have also been reported to be effective in degrading reactive red dyes under aerobic conditions. omicsonline.org One study showed that Pseudomonas spp. could achieve over 95% color removal and up to 50% Total Organic Carbon (TOC) removal under optimized conditions. omicsonline.org Furthermore, a strain of Bacillus infantis isolated from seawater demonstrated the ability to decolorize 95% of Reactive Red 22 within 6 hours under static conditions. neptjournal.com
The biodegradation process involves a variety of enzymes, including laccases, lignin (B12514952) peroxidases, and NADH-DCIP reductase, in addition to azoreductases. frontiersin.orgnih.gov These enzymes work in concert to break down the dye molecule and its intermediates. The complete degradation pathway involves the initial cleavage of the azo bond, followed by the opening of the aromatic rings and further degradation into smaller molecules, ultimately leading to mineralization. frontiersin.org
Table 4: Microorganisms Involved in the Biodegradation of C.I. Reactive Red 227 and Similar Dyes
| Microorganism | Dye | Key Findings | Reference |
| Brevibacterium sp. strain VN-15 | C.I. Reactive Red 227 | Achieved up to 85% decolorization in 72 hours under aerobic conditions. | |
| Pseudomonas spp. | Reactive Red dyes | Achieved over 95% color removal and 50% TOC removal under optimized conditions. | omicsonline.org |
| Bacillus infantis | Reactive Red 22 | Achieved 95% decolorization in 6 hours under static conditions. | neptjournal.com |
| Acinetobacter baumannii | Reactive Red 198 | Achieved 96.20% decolorization of 500 mg/L dye in 72 hours. | hhu.edu.cn |
| Bacillus cereus | Reactive Red | Showed maximum decolorization of 84% within 24 hours under aerobic conditions. | mbimph.com |
Aerobic Mineralization of Aromatic Amines and By-products from C.I. Reactive Red 227 Degradation
While anaerobic treatment effectively decolorizes the wastewater by cleaving the azo bond, it results in the accumulation of aromatic amines. bioline.org.br Many of these amines are considered recalcitrant under anaerobic conditions and can be mutagenic or carcinogenic. mdpi.combioline.org.br Therefore, a subsequent aerobic treatment stage is essential for their complete mineralization. bioline.org.brdarshanpublishers.com
The aerobic stage facilitates the degradation of the aromatic amines formed during the anaerobic phase. omicsonline.org Aerobic microorganisms utilize oxidative enzymes to hydroxylate the aromatic rings, leading to ring cleavage and eventual conversion into less harmful compounds like carbon dioxide, water, and inorganic ions. bioline.org.br This sequential anaerobic-aerobic process is considered one of the most cost-effective and logical approaches for the complete removal and detoxification of azo dyes from wastewater. bioline.org.brcdnsciencepub.com
Studies have demonstrated that aerobic treatment reduces the levels of UV-absorbing compounds (indicative of aromatic structures) and increases their polarity. omicsonline.org The degradation in the aerobic stage can lead to the formation of oxidized and highly polar derivatives, such as aldehydes and carboxylic acids, which have a lower aromaticity. omicsonline.org The ability to degrade these aromatic amines is not widespread among all microorganisms, and often, specialized or adapted microbial consortia are required for efficient mineralization. nih.gov
Microbial Systems and Enzymatic Mechanisms (e.g., Tyrosinase) in C.I. Reactive Red 227 Biodegradation
The biodegradation of C.I. Reactive Red 227 and other azo dyes is facilitated by a variety of microbial enzymes. The key enzymes involved are oxidoreductases, which catalyze the transfer of electrons. These can be broadly categorized based on the environmental conditions under which they operate. nih.gov
Under anaerobic conditions, azoreductases are the primary enzymes responsible for the reductive cleavage of the azo bond. mdpi.com These enzymes require reducing equivalents like NADH or FADH₂ to function. mdpi.com
Under aerobic conditions, a different set of oxidative enzymes is involved in the breakdown of the resulting aromatic amines. These include lignin peroxidases, manganese peroxidases, laccases, and tyrosinases. nih.govfrontiersin.orgiosrjournals.org These enzymes are often non-specific and can degrade a wide range of aromatic compounds. darshanpublishers.com
Tyrosinase: This enzyme has been specifically implicated in the degradation of reactive dyes. frontiersin.orgiosrjournals.org Studies have reported tyrosinase activity in various microbial strains during the decolorization of sulfonated azo dyes. nih.gov For instance, research on Pseudomonas aeruginosa ARSKS20 showed a significant induction of tyrosinase activity (106%) during the degradation of Reactive Red 35, suggesting its active role in the biodegradation process. iosrjournals.org Tyrosinase can be involved in the further biodegradation of metabolites formed after the initial decolorization. nih.gov
The table below summarizes the key enzymes and their roles in the biodegradation of azo dyes.
| Enzyme | Role in Biodegradation | Optimal Condition |
| Azoreductase | Reductive cleavage of the azo bond (-N=N-), leading to decolorization. mdpi.com | Anaerobic |
| Laccase | Oxidation of aromatic amines and other phenolic compounds. iosrjournals.org | Aerobic |
| Lignin Peroxidase (LiP) | Non-specific oxidation of a wide range of aromatic compounds, including dye intermediates. nih.goviosrjournals.org | Aerobic |
| Manganese Peroxidase (MnP) | Oxidation of phenolic and non-phenolic aromatic compounds. nih.gov | Aerobic |
| Tyrosinase | Oxidation of phenols and aromatic amines, contributing to the degradation of dye metabolites. nih.govfrontiersin.org | Aerobic |
| NADH-DCIP Reductase | Involved in the electron transport chain that provides reducing power for other enzymes. nih.goviosrjournals.org | Anaerobic/Aerobic |
The data in this table is compiled from multiple sources for illustrative purposes.
Hybrid and Integrated Remediation Systems for C.I. Reactive Red 227 Effluents
Due to the recalcitrant nature of dyes like C.I. Reactive Red 227, a single treatment method is often insufficient for complete removal and mineralization. scispace.com Hybrid and integrated systems, which combine different physical, chemical, and biological processes, have emerged as highly effective strategies for treating dye-containing wastewater. scispace.comiwaponline.com
Combination of Adsorption and Oxidation Processes for C.I. Reactive Red 227 Removal
A common and effective hybrid approach involves combining adsorption with advanced oxidation processes (AOPs). scispace.comrsc.org Adsorption is a physical process that transfers dye molecules from the liquid phase to the surface of a solid adsorbent. rsc.org Various materials, including activated carbon, have been used as adsorbents for reactive dyes. rsc.orgscience.gov While effective in removing color, adsorption only transfers the pollutant from one phase to another. juniperpublishers.com
Advanced Oxidation Processes (AOPs), such as ozonation, Fenton's reagent (H₂O₂/Fe²⁺), and UV/H₂O₂, use highly reactive hydroxyl radicals (•OH) to chemically break down and mineralize organic pollutants. rsc.orgnih.gov
The table below presents findings from studies on combined adsorption and oxidation for reactive dye removal.
| Hybrid System | Target Dye | Key Findings |
| Adsorption (Activated Carbon) + Microfiltration | Reactive Yellow, Red, Black, Brown | Complete dye removal at pH 4.5; Max. adsorption capacity of 88–106 mg/g. researchgate.net |
| Adsorption (GAC) + UV/H₂O₂ | Reactive Everzol Black-GSP | Synergistic effect achieved complete decolorization and 50% TOC removal in 30 minutes. scispace.com |
| Adsorption (β-FeOOH) + Catalytic Oxidation | C.I. Reactive Red 198 | High adsorption capacity (170 mg/g) with the adsorbent being reusable for multiple cycles after regeneration. scispace.com |
| Adsorption (PAN Nanofibrous Membrane Fe complexes) + Photocatalytic Oxidation | Reactive Red 195 | Complexes modified with both HA and HH showed much higher adsorption and visible photocatalytic activities. science.gov |
This table summarizes data from various studies on hybrid treatment systems.
Synergistic Effects in Multi-Component Treatment Systems for C.I. Reactive Red 227
Synergy, where the combined effect of multiple components is greater than the sum of their individual effects, is a key goal in developing advanced remediation systems. This can be observed in both microbial and chemical treatment processes.
In biological systems, microbial consortia often exhibit synergistic metabolic interactions. frontiersin.org Different microbial strains within a consortium can attack the dye molecule at different positions or utilize the metabolic by-products of other strains, leading to more complete and efficient degradation than is possible with a single species. frontiersin.org
In chemical systems, the combination of different AOPs or an AOP with another process can lead to enhanced performance. For example, a study comparing UV/Chlorine and UV/H₂O₂ processes for the removal of Navy Blue 250 found that the UV/Chlorine process was significantly more effective. eeer.org The performance of the UV/Chlorine process was 2.09–2.45 times better than the UV/H₂O₂ process, demonstrating a synergistic effect in the generation of reactive radicals for dye degradation. eeer.org Similarly, the integration of ozonation with adsorption on granular activated carbon can offer mutual enhancement, where the GAC catalyzes the ozone and is simultaneously regenerated. scispace.com These hybrid systems often result in higher removal efficiency, reduced treatment time, and lower operational costs. nih.gov
Theoretical and Computational Studies of C.i. Reactive Red 227
Molecular Modeling and Simulation Approaches for C.I. Reactive Red 227
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a large and flexible molecule like C.I. Reactive Red 227, these methods are invaluable for exploring its properties in different environments.
The solubility and dyeing performance of reactive dyes are critical for their industrial application. Computational methods can predict these properties, guiding the design of more efficient dyeing processes.
The aqueous solubility of dyes can be theoretically investigated using methods like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS). tandfonline.com This approach calculates thermodynamic properties in solution, allowing for the prediction of solubility based on the molecular structure. tandfonline.com For C.I. Reactive Red 227, its high solubility is structurally attributed to the presence of multiple sulfonate (SO₃⁻) groups, which enhance interaction with polar water molecules. evitachem.com
The dyeing behavior, which involves the dye's affinity for and reaction with textile fibers like cellulose (B213188), can be studied using Quantitative Structure-Property Relationship (QSPR) models. mdpi.com Techniques such as Comparative Molecular Field Analysis (CoMFA) can correlate the three-dimensional structural features of red reactive dyes with their absorptivity and binding mechanism to cellulose fibers. mdpi.com These models demonstrate that electrostatic and steric fields are crucial in the dye-cellulose interaction. mdpi.com The reactive groups of C.I. Reactive Red 227, a monochlorotriazine and a vinyl sulfone, are designed for nucleophilic substitution reactions with the hydroxyl groups of cellulose, forming stable covalent bonds. evitachem.comworlddyevariety.com Computational models can simulate this process, identifying the most favorable sites for reaction and the influence of the molecular structure on fixation efficiency.
Table 1: Computational Methods for Predicting Dye Properties
| Property | Computational Method | Key Parameters/Focus | Relevance to C.I. Reactive Red 227 |
| Aqueous Solubility | COSMO-RS | Calculation of thermodynamic properties in solution. | Predicts solubility based on the molecule's polar surface area and sulfonate groups. tandfonline.com |
| Dyeing Behavior | 3D-QSPR / CoMFA | Correlates molecular structure with absorptivity and binding affinity. | Elucidates how electrostatic and steric features of the dye influence its interaction with cellulose. mdpi.com |
| Dye-Fiber Interaction | Molecular Docking / MD Simulation | Simulates the binding pose and energy between the dye and fiber. | Identifies specific interactions (e.g., hydrogen bonds, covalent bonds) with cellulose hydroxyl groups. |
Azo dyes containing a hydroxyl group ortho to the azo linkage, such as the naphthol-based core of C.I. Reactive Red 227, can exist in two tautomeric forms: the azo-enol form and the keto-hydrazone form. rsc.org The equilibrium between these forms is crucial as it directly influences the dye's color, stability, and reactivity. acs.org
Computational studies, particularly using Density Functional Theory (DFT), are widely employed to investigate this tautomerism. rsc.orgacs.org Calculations can determine the relative stability of the two forms by comparing their Gibbs free energies. rsc.org For similar hydroxy-azo dyes, studies have consistently shown that the hydrazone tautomer is often more stable, particularly in polar solvents, due to the formation of a resonance-assisted hydrogen bond (RAHB). rsc.orgacs.org In the case of C.I. Reactive Red 227, the structure contains a 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid coupling component, which allows for this type of tautomerism. worlddyevariety.com A theoretical study on the similar Reactive Red 2 (RR2) dianion confirmed the existence of a hydrazone tautomer, which was considered in its degradation analysis. rsc.org
Quantum Chemical Calculations for C.I. Reactive Red 227 Reactivity
Quantum chemical calculations provide detailed electronic structure information, which is fundamental to understanding the chemical reactivity of a molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap generally implies higher reactivity. mdpi.comacs.org
In the context of oxidation reactions, such as those involved in the degradation of dyes, FMO analysis can predict the most likely sites for electrophilic attack (e.g., by hydroxyl radicals). acs.orgscirp.org Regions of the molecule with high HOMO density are susceptible to oxidation. researchgate.net For azo dyes, the FMOs are often localized on specific parts of the molecule, such as the azo linkage and the aromatic rings. researchgate.net By calculating the FMOs for C.I. Reactive Red 227, one can map its reactive sites and predict which parts of the chromophore are most vulnerable to oxidative cleavage, which is the primary mechanism of decolorization. acs.org
Table 2: Key Reactivity Descriptors from Quantum Chemical Calculations
| Descriptor | Formula | Interpretation |
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. jetir.org |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. jetir.org |
| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. jetir.org |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. jetir.org |
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and properties of many-electron systems like dyes. rsc.org It offers a balance between accuracy and computational cost, making it suitable for large molecules. rsc.org
DFT calculations have been specifically applied to study the degradation of the closely related Reactive Red 2 (RR2). rsc.org In that study, the B3LYP functional with the 6-31+G(d) basis set was used to optimize the geometries of reactants, transition states, and products. rsc.org This level of theory is effective for exploring potential energy surfaces and reaction mechanisms. rsc.org DFT is also used to calculate the reactivity descriptors discussed in the previous section (HOMO-LUMO gap, hardness, etc.) and to generate molecular electrostatic potential (MEP) maps. jetir.orgnih.gov An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions, including the dye-fiber reaction. nih.gov
For C.I. Reactive Red 227, DFT can be used to model its interaction with cellulose, determining the binding energies and the activation barriers for the covalent bond formation, thus providing a molecular-level understanding of the dyeing process. researchgate.net
Mechanistic Insights from Computational Studies on C.I. Reactive Red 227 Degradation
Understanding the degradation mechanism of reactive dyes is essential for developing effective wastewater treatment methods. Computational studies, particularly using DFT, can elucidate the complex reaction pathways involved in breaking down these persistent pollutants.
A detailed theoretical investigation into the degradation of the C.I. Reactive Red 2 dianion (a structurally similar dye) initiated by hydroxyl radicals (•OH) provides significant insights applicable to C.I. Reactive Red 227. rsc.org The study found that the degradation process involves several steps, including the formation of a pre-reaction complex, the addition of the •OH radical to the dye molecule, and the subsequent cleavage of key chemical bonds. rsc.org
The calculations revealed three potential degradation pathways initiated by the electrophilic attack of the •OH radical on different carbon atoms of the dye's aromatic rings. rsc.org The most favorable pathway was identified by calculating the potential energy barriers for each step. The rate-determining step for the most efficient channel was found to have a Gibbs free energy of activation (ΔG) of 7.7 kcal mol⁻¹, corresponding to a rate constant typical for reactions between hydroxyl radicals and organic compounds in aqueous solution. rsc.org
The study also considered the hydrazone tautomer of the dye, identifying two possible degradation channels for it. rsc.org The computational results predicted that the degradation would lead to the cleavage of C-N or N=N bonds, resulting in the formation of smaller, less colored aromatic intermediates, which aligns with experimental observations of dye degradation in advanced oxidation processes (AOPs). rsc.orgmdpi.com These mechanistic insights are critical for optimizing AOPs to ensure the complete mineralization of C.I. Reactive Red 227 and its by-products.
Table 3: Calculated Energy Barriers for the OH-initiated Degradation of a Reactive Red Dye Dianion rsc.org
| Reaction Channel | Attacked Site | Rate-Determining Step | Activation Energy (ΔGth-s) |
| Pathway 1 | C1 (Naphthyl Ring) | •OH addition | 7.7 kcal mol⁻¹ |
| Pathway 2 | C7 (Naphthyl Ring) | •OH addition | 10.2 kcal mol⁻¹ |
| Pathway 3 | C34 (Phenyl Ring) | •OH addition | 12.8 kcal mol⁻¹ |
Data adapted from a study on the structurally similar C.I. Reactive Red 2. rsc.org
Emerging Research Areas and Advanced Applications of C.i. Reactive Red 227 in Materials Science
C.I. Reactive Red 227 as a Model Compound in Dyeing Chemistry Research
The well-defined structure and dual-reactive nature of C.I. Reactive Red 227 make it an exemplary model compound for fundamental research in dyeing chemistry. britannica.com Its structure incorporates both a monochlorotriazine (MCT) and a vinyl sulfone (VS) reactive group, allowing for the formation of stable covalent bonds with cellulosic fibers under different application conditions. britannica.comworlddyevariety.com This dual functionality has been a key driver in efforts to achieve higher dye fixation efficiency, which can range from 30% to over 90%. britannica.com
Researchers utilize dyes like C.I. Reactive Red 227 to investigate various facets of the dyeing process. Studies often focus on:
Reaction Kinetics and Thermodynamics: Analyzing the reaction rates and thermodynamic parameters of the dye with substrates like cotton under varying conditions of temperature, pH, and electrolyte concentration. This helps in optimizing dyeing processes for maximum efficiency and minimal resource consumption.
Dye-Fiber Interactions: Spectroscopic and analytical techniques are employed to study the nature of the covalent bonds formed between the dye and the fiber. Understanding these interactions at a molecular level is crucial for developing dyes with enhanced fastness properties.
Environmental Impact and Degradation: As a representative azo dye, C.I. Reactive Red 227 is used in studies focused on the decolorization and degradation of textile effluents. Research into advanced oxidation processes (AOPs), such as UV/chlorine, electrochemical degradation, and biological treatments, often uses such dyes as model pollutants to test the efficacy of new environmental remediation technologies. acs.orgsciengine.com
Novel Dyeing Systems: The dye serves as a benchmark in studies on innovative dyeing techniques, such as salt-free dyeing. This involves the cationic modification of cotton fabrics to increase their affinity for anionic reactive dyes, thereby reducing the need for large amounts of salt in the dyebath. researchgate.net
The data below summarizes key characteristics of C.I. Reactive Red 227 relevant to its use in research.
| Property | Value/Description | Reference |
| C.I. Name | Reactive Red 227 | worlddyevariety.com |
| CAS Number | 23354-53-2 | worlddyevariety.com |
| Molecular Formula | C₂₇H₁₈ClN₇Na₄O₁₆S₅ | worlddyevariety.comnih.gov |
| Molecular Weight | 984.21 g/mol | worlddyevariety.comnih.gov |
| Dye Class | Single Azo | worlddyevariety.com |
| Reactive Groups | Monochlorotriazine (MCT), Vinyl Sulfone (VS) | britannica.com |
| Application | Dyeing of cellulosic fibers, particularly cotton. | google.com |
Integration of C.I. Reactive Red 227 in Color Formulation Algorithms and Predictive Models
The pursuit of accurate, repeatable, and efficient color matching in the textile industry has led to the development of sophisticated color formulation algorithms. These systems aim to predict the precise combination and concentration of dyes needed to reproduce a target color, thereby minimizing waste and production costs. While specific studies detailing the integration of C.I. Reactive Red 227 are not extensively published, the principles and methodologies developed for similar reactive dyes are directly applicable.
Research in this area often employs artificial intelligence techniques, such as:
Genetic Algorithms (GAs): These are optimization algorithms inspired by natural selection. In color recipe prediction, a GA can be used to determine the optimal concentrations of a set of primary dyes (e.g., a red, yellow, and blue) to match a target shade with the smallest possible color difference (ΔE). researchgate.netresearchgate.net
Artificial Neural Networks (ANNs): ANNs can be trained on large datasets of dye concentrations and their corresponding color measurements. Once trained, the network can predict the recipe for a new target color.
Ant Colony Optimization (ACO): This is another bio-inspired algorithm that can be applied to the combinatorial problem of selecting the best dyes and their proportions from a given inventory to achieve a specific color. researchgate.net
For C.I. Reactive Red 227 to be integrated into such a predictive model, a systematic characterization is required. This involves dyeing fabric samples with a range of known concentrations of the dye and measuring their colorimetric properties (e.g., CIELAB Lab* values) using a spectrophotometer. This data, along with similar data for other primary dyes, forms the basis for the predictive model. The performance of such algorithms is evaluated by comparing the color of the fabric dyed with the predicted recipe to the target color.
The table below illustrates a hypothetical dataset structure for building a predictive color model incorporating C.I. Reactive Red 227.
| Dye Combination | Concentration (%) | L | a | b* |
| C.I. Reactive Red 227 | 0.5 | 55.2 | 45.8 | 10.1 |
| C.I. Reactive Red 227 | 1.0 | 48.9 | 52.3 | 12.5 |
| C.I. Reactive Red 227 | 2.0 | 40.1 | 55.6 | 14.8 |
| C.I. Reactive Yellow X | 1.0 | 85.3 | -5.2 | 90.4 |
| C.I. Reactive Blue Y | 1.0 | 35.7 | -10.5 | -45.6 |
Potential Functionalization of C.I. Reactive Red 227 for Novel Material Development
The chemical structure of C.I. Reactive Red 227 presents significant opportunities for functionalization, enabling its use in the development of novel materials with tailored properties. The presence of two distinct reactive groups—a chloro-triazine ring and a vinyl sulfone precursor—provides active sites for a variety of chemical modifications. britannica.comworlddyevariety.com
Emerging research points to several potential pathways for its functionalization:
Surface Modification: The reactive groups can be used to covalently graft the dye molecule onto the surfaces of various materials, not just textiles. This could include polymers, silica (B1680970), or cellulose-based nanomaterials. Such modification could impart color, UV-blocking capabilities, or other functionalities depending on the substrate.
Development of Smart Materials: The chromophore of the dye, which is responsible for its color, is sensitive to its chemical environment. By strategically modifying the molecule, it may be possible to create sensors that change color in response to specific stimuli such as pH, metal ions, or biological molecules.
Polymer Synthesis: The reactive sites could be used to incorporate the dye molecule as a monomer or cross-linking agent in polymerization reactions. This could lead to the creation of colored polymers or hydrogels with inherent dye properties, potentially for applications in optics or controlled-release systems. The principles of using radical reactions for the chemoselective functionalization of complex molecules are well-established and could be applied to modify the dye structure for integration into polymeric systems. acs.org
Hybrid Material Formulation: C.I. Reactive Red 227 could be attached to nanoparticles or carbon-based materials like carbon dots. mdpi.com The functionalization of these nanomaterials with the dye could create hybrid materials with combined optical and electronic properties, potentially useful in catalysis or sensing applications.
The successful development of these advanced materials hinges on the ability to control the chemical reactions at the dye's reactive sites, a principle already explored in the synthesis of new dye compounds with enhanced fastness properties. google.com The inherent reactivity of C.I. Reactive Red 227 makes it a promising building block for the next generation of functional materials.
Challenges and Future Research Directions in C.i. Reactive Red 227 Studies
Elucidation of Complex Degradation Pathways and Intermediate Species of C.I. Reactive Red 227
A significant challenge in the environmental management of C.I. Reactive Red 227 lies in understanding its complex degradation pathways. Under anaerobic conditions, the azo bonds (–N=N–) that form the chromophore of the dye are reductively cleaved, leading to the formation of aromatic amines. omicsonline.org While this initial step results in decolorization, the resulting aromatic amines can be carcinogenic and often require aerobic conditions for further breakdown. omicsonline.org
Research has identified several intermediate species during the microbial degradation of reactive red dyes. For instance, studies using Pseudomonas spp. have shown the transient accumulation of compounds such as 4-aminobenzenesulphonic acid (sulphanilic acid), 4-amino, 3-hydronapthalenesulphonic acid, and 4-amino, 5-hydronapthalene 2,7 disulphonic acid. omicsonline.org The ultimate degradation of these intermediates can lead to the formation of α-ketoglutaric acid. omicsonline.org The anaerobic degradation of reactive azo dyes is known to produce a variety of aromatic and ionic by-products. omicsonline.org Subsequent aerobic treatment can reduce the levels of these compounds and increase their polarity, potentially forming oxidized derivatives like aldehydes and carboxylic acids. omicsonline.org
Future research must focus on the complete elucidation of these degradation pathways under various environmental conditions (anaerobic, aerobic, and facultative). This includes the identification and characterization of all transient intermediates to fully assess the environmental fate and potential toxicity of the dye's breakdown products. Advanced analytical techniques are crucial for this purpose.
Table 1: Identified Intermediate Species in the Degradation of Reactive Red Dyes
| Intermediate Compound | Degradation Condition |
| 4-aminobenzenesulphonic acid (sulphanilic acid) | Anaerobic |
| 4-amino, 3-hydronapthalenesulphonic acid | Anaerobic |
| 4-amino, 5-hydronapthalene 2,7 disulphonic acid | Anaerobic |
| α-ketoglutaric acid | Anaerobic |
| Aldehydes and Carboxylic acids | Aerobic |
Development of High-Efficiency, Sustainable Synthesis Routes for C.I. Reactive Red 227
The conventional synthesis of C.I. Reactive Red 227 involves multi-step processes, including diazotization of aromatic amines, azo coupling with naphthalene (B1677914) sulfonic acid derivatives, and condensation with cyanuric chloride. evitachem.com These processes often utilize hazardous intermediates and can generate significant chemical waste, posing environmental and economic challenges.
A key area of future research is the development of greener and more efficient synthesis routes. This includes exploring alternative, less hazardous starting materials and reagents, optimizing reaction conditions to maximize yield and minimize by-product formation, and developing catalytic systems to enhance reaction efficiency. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these efforts. Research into enzymatic synthesis or biocatalysis could offer highly specific and environmentally benign alternatives to traditional chemical synthesis.
Optimization of Remediation Technologies for C.I. Reactive Red 227 in Complex Industrial Effluents
The removal of C.I. Reactive Red 227 from industrial wastewater is a critical aspect of environmental protection. Textile effluents are complex mixtures containing high concentrations of dyes, salts, and other chemicals, which can inhibit the effectiveness of conventional treatment methods. omicsonline.org A variety of remediation technologies have been investigated, including physical, chemical, and biological methods. iwaponline.com
Physical Methods: Adsorption is a widely used technique, with activated carbon being a common adsorbent due to its high surface area. iwaponline.com However, the development of low-cost, effective adsorbents from waste materials is an active area of research. mrforum.com
Chemical Methods: Advanced Oxidation Processes (AOPs), such as ozonation and Fenton-like reactions, have shown effectiveness in degrading reactive dyes. iwaponline.comscience.gov These methods can break down the complex dye molecule into simpler, less harmful substances. icm.edu.pl
Biological Methods: Bioremediation using microorganisms like bacteria and fungi offers a promising and eco-friendly approach. iastate.edumdpi.com Strains such as Brevibacterium sp. and Pseudomonas spp. have demonstrated the ability to decolorize and degrade reactive red dyes. The effectiveness of biological treatment can be enhanced by using microbial consortia, which may exhibit synergistic degradation capabilities. jabonline.in
Future research should focus on optimizing these technologies for the specific challenges posed by C.I. Reactive Red 227 in complex industrial effluents. This includes the development of hybrid systems that combine different treatment methods to achieve higher removal efficiencies. For instance, a combined coagulation/adsorption process has been shown to be effective for other reactive dyes. iwaponline.com The influence of other wastewater components on the efficiency of these technologies also requires further investigation.
Table 2: Overview of Remediation Technologies for Reactive Dyes
| Technology | Principle | Advantages | Challenges |
| Adsorption | Physical binding to a solid surface | Cost-effective, simple operation | Regeneration of adsorbent, disposal of sludge |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals for degradation | High degradation efficiency | High cost, potential formation of by-products |
| Bioremediation | Microbial degradation | Environmentally friendly, low cost | Slow process, sensitivity to environmental conditions |
Advanced Computational Methodologies for Predicting C.I. Reactive Red 227 Behavior
Computational modeling is emerging as a powerful tool for understanding and predicting the behavior of dye molecules. Techniques like three-dimensional quantitative structure-property relationship (3D-QSPR) modeling can be used to correlate the molecular structure of reactive dyes with their properties, such as their interaction with textile fibers. mdpi.com
The Comparative Molecular Field Analysis (CoMFA) method, a 3D-QSPR technique, has been applied to red reactive dyes to understand their interactions with cellulose (B213188). mdpi.com These models can help in designing new dye molecules with improved affinity and performance. mdpi.com Statistical physics modeling has also been used to analyze the adsorption mechanism of reactive dyes onto adsorbents, providing insights into parameters like adsorption energy and site occupancy. mdpi.com
Future research in this area will likely involve the use of more sophisticated computational methods, such as molecular dynamics simulations and quantum mechanics calculations, to provide a more detailed understanding of the dye's interactions at the molecular level. These models can be used to predict degradation pathways, toxicity, and the performance of new dye structures, thereby accelerating the development of more sustainable and effective dye technologies.
Exploration of C.I. Reactive Red 227 in Innovative Non-Textile Material Applications
While the primary application of C.I. Reactive Red 227 is in the textile industry for dyeing cellulosic fibers like cotton, its unique chemical properties suggest potential for use in other areas. evitachem.combritannica.com The reactive groups in its structure, which allow for covalent bonding with fibers, could be leveraged for applications in other materials. evitachem.com
Research into non-textile applications is still in its nascent stages. Potential areas of exploration include:
Functional Coatings: The dye could be incorporated into polymer matrices to create functional coatings with specific optical or chemical properties.
Sensors: The chromophoric nature of the dye could be utilized in the development of chemical sensors, where a change in color indicates the presence of a target analyte.
Advanced Materials: The ability to covalently bond to various substrates could be exploited in the creation of novel composite materials with enhanced properties. For instance, reactive dyes have been used to dope (B7801613) silica (B1680970) nanoparticles for specific detection applications. rsc.org
Future research should systematically explore these and other potential non-textile applications. This will require a thorough understanding of the dye's reactivity with different materials and the stability of the resulting products. Such explorations could lead to new, high-value applications for C.I. Reactive Red 227 and similar reactive dyes, moving beyond their traditional role in the textile industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
